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Compound of Interest

2-Tert-butyl-6-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B14012764

Molecular Identity & Physicochemical Properties[1]

[2][3][4][5][6]

The molecule is a critical intermediate in the synthesis of Schiff base ligands (Salen-type) and
pharmaceutical precursors. Its steric bulk, provided by the tert-butyl group ortho to the phenolic
hydroxyl, dictates its reactivity and selectivity in catalytic applications.

Core Specifications

Property Specification

3-Tert-butyl-2-hydroxybenzaldehyde (3-Tert-
butylsalicylaldehyde)

Common Name

CAS Number 24623-65-2

Molecular Formula

Molecular Weight 178.23 g/mol

Exact Mass 178.0994 g/mol

SMILES CC(C)(C)C1=CC=CC(C=0)=C10
InChl Key ROILLNJICXGZQQ-UHFFFAOYSA-N
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Parameter Value Condition
Physical State Pale yellow to golden oil/liquid @ 25°C
Boiling Point 78-79 °C @ 1 mmHg (Vacuum)
Density 1.041 g/mL @ 25°C
Refractive Index (
1.544 Standard
)
B Soluble in Chloroform, DCM, _
Solubility ) ] Organic Solvents
THF; Sparingly in DMSO
pKa (Phenolic) 9.55+0.10 Predicted

Structural Analysis & Isomerism

Understanding the substitution pattern is vital for retrosynthetic analysis. The "2-tert-butyl-6-

hydroxy" naming convention often arises from numbering the benzene ring starting at the

aldehyde (C1) and treating the substituents as occupying the 2 and 6 positions (ortho-ortho).

However, IUPAC priority rules for salicylaldehydes typically result in the 3-substituted

nomenclature.

Structural Visualization (DOT)

The following diagram clarifies the connectivity and steric environment.
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Caption: Structural connectivity highlighting the steric crowding between the hydroxyl and tert-
butyl groups, which influences ligand binding geometry.

Synthesis Protocol: Magnhesium-Mediated
Formylation

The most reliable method for synthesizing 3-tert-butyl-2-hydroxybenzaldehyde is the
Magnesium-Mediated Ortho-Formylation of 2-tert-butylphenol. This method avoids the harsh
conditions of the Reimer-Tiemann reaction and offers higher regioselectivity.

Reaction Scheme
Precursor: 2-Tert-butylphenol (

) Reagents: Magnesium Chloride (
), Paraformaldehyde (

), Triethylamine (

).[1] Solvent: Tetrahydrofuran (THF).

Step-by-Step Methodology

e Activation Phase:

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b14012764?utm_src=pdf-body-img
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4311777.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14012764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o In a dry 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir
bar, dissolve 2-tert-butylphenol (30 mmol, 4.55 g) in anhydrous THF (120 mL).

o Add anhydrous

(60 mmol, 5.71 g) and Paraformaldehyde (66 mmol, 2.08 g).

o Note: Ensure

is anhydrous; moisture significantly reduces yield.

Base Addition:

o Add Triethylamine (

, 60 mmol, 8.35 mL) dropwise to the suspension at room temperature.

o Observation: The mixture will turn slightly exothermic and may change color (often
yellow/orange).

Reflux & Formylation:

o Heat the mixture to reflux (approx. 66°C) for 3—4 hours.

o Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The spot for the phenol (
) should disappear, replaced by the aldehyde (
).

Work-up:

o Cool the reaction to room temperature.[2]

o Quench by pouring the mixture into 1IN HCI (100 mL) and stir for 10 minutes to break the
magnesium complex.

o Extract with Ethyl Acetate (3 x 50 mL).[1]

o Wash combined organic layers with Brine (50 mL), dry over anhydrous
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, and concentrate under reduced pressure.

 Purification:
o The crude oil is typically pure enough for downstream applications.

o If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Synthesis Workflow Diagram

MgCI2 + (CH20)n + Et3N
in THF
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Caption: Magnesium-mediated ortho-formylation workflow for high-yield synthesis of the target
aldehyde.
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Applications in Drug Development & Catalysis[9]
Salen Ligand Synthesis (Jacobsen's Catalyst)

This aldehyde is the primary building block for bulky Salen ligands used in asymmetric catalysis
(e.g., Jacobsen's epoxidation). The tert-butyl group provides the necessary steric bulk to
induce enantioselectivity.

o Reaction: Condensation with 1,2-diamines (e.g., 1,2-diaminocyclohexane).

 Utility: Enantioselective synthesis of chiral epoxides, which are key intermediates for beta-
blockers and antiviral drugs.

Pharmaceutical Intermediates

The 3-tert-butyl-2-hydroxy moiety serves as a lipophilic scaffold in:
e Antioxidants: Analogs of BHT (Butylated hydroxytoluene) with enhanced solubility.

o Anti-inflammatory Agents: Precursors for dual COX/5-LOX inhibitors where the phenol group
acts as a radical scavenger.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [2-Tert-butyl-6-hydroxybenzaldehyde: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14012764#2-tert-butyl-6-hydroxybenzaldehyde-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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